6-(4-ethylpiperazin-1-yl)nicotinic acid
Description
6-(4-Ethylpiperazin-1-yl)nicotinic acid is a heterocyclic compound featuring a nicotinic acid backbone substituted at the 6-position with a 4-ethylpiperazine moiety. Its molecular formula is C₁₂H₁₆N₃O₂, with a molecular weight of 237.28 g/mol (calculated from structural analogs in ). This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications to optimize pharmacokinetics and target binding .
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRHWCADEHSTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylpiperazin-1-yl)nicotinic acid typically involves the reaction of 4-ethylpiperazine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase the efficiency and yield of the reaction. The use of automated systems and process optimization can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylpiperazin-1-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Chemical Properties and Structure
6-(4-ethylpiperazin-1-yl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a piperazine ring substituted with an ethyl group. Its molecular formula is , and it possesses a molecular weight of approximately 251.31 g/mol. The structure provides a platform for various chemical modifications, allowing for the exploration of its biological activities.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. Its mechanism likely involves interaction with specific molecular targets within cancer cells, leading to modulation of pathways associated with cell proliferation and apoptosis.
- Neurological Applications : Given the structural similarity to other nicotinic derivatives known for their neuroprotective effects, this compound may be explored for its potential in treating neurodegenerative diseases. Nicotinic receptors play a crucial role in neurotransmission, and compounds that target these receptors can have therapeutic implications in conditions such as Alzheimer's disease .
Pharmacokinetics
Research into the pharmacokinetics of similar compounds indicates that modifications to the piperazine ring can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for optimizing therapeutic efficacy and minimizing side effects.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of 6-(4-ethylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Biochemical Insights
Piperazine Substitution :
- Ethyl vs. Methyl : The ethyl group in this compound provides moderate lipophilicity compared to the methyl analog, which may enhance blood-brain barrier penetration for CNS-targeted applications (e.g., 5-HT₁A receptor modulation, as seen in ) .
- Benzyl and Isopropyl : Bulkier groups like benzyl or isopropyl reduce solubility but improve binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors in ) .
Carboxylic Acid vs. Aldehyde :
Boc Protection :
- The Boc-protected derivative () is synthetically advantageous for amine group stabilization during multi-step reactions, though it requires deprotection for biological activity .
Biological Activity
6-(4-Ethylpiperazin-1-yl)nicotinic acid (also known by its chemical identifier 951626-87-2) is a compound of interest due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity can provide insights into its therapeutic applications, especially in neuropharmacology and addiction treatments.
Chemical Structure and Properties
The compound features a nicotinic acid moiety linked to a piperazine ring substituted with an ethyl group. This structure is significant as it may influence its interaction with nAChRs, which are critical in various neurological processes.
Research indicates that compounds similar to this compound can act as agonists or antagonists at nAChRs. The specific interactions with different receptor subtypes, such as α4β2 and α7, are crucial for determining their biological effects. For example, compounds that selectively activate α4* nAChRs have been linked to reduced nicotine addiction potential, suggesting that this compound may also exhibit similar properties .
1. Nicotinic Acetylcholine Receptor Interaction
Studies have shown that compounds with structural similarities to this compound can selectively activate nAChRs. For instance, isoarecolone has been characterized as a selective partial agonist for α4* nAChRs with minimal muscarinic activity . This suggests that this compound may also be evaluated for its selectivity and potency at these receptors.
2. Potential Therapeutic Applications
The modulation of nAChRs has implications for treating conditions such as:
- Nicotine Addiction : By selectively targeting nAChRs, this compound could help in developing smoking cessation therapies.
- Cognitive Enhancement : nAChR agonists have been studied for their potential to enhance cognitive functions, which could be beneficial in neurodegenerative diseases like Alzheimer's.
Table 1: Summary of Biological Activity Studies
3. Adverse Effects and Safety Profile
While investigating the biological activity of compounds related to this compound, it is essential to consider their safety profiles. Reports indicate that certain piperazine derivatives can exhibit adverse effects; thus, thorough evaluations are necessary .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
